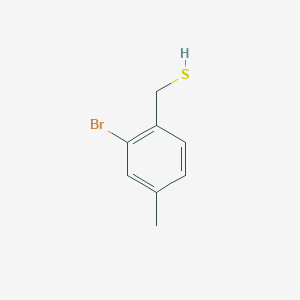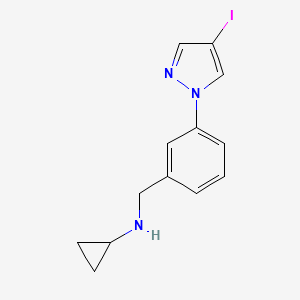
5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride is a chemical compound that features a bromomethyl group attached to a dihydro-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride typically involves the bromination of a precursor compound under controlled conditions. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the oxazole ring into other structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted oxazole derivative.
Scientific Research Applications
5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can serve as a reactive site for covalent modification of target proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
5-Bromoisatins: These compounds also contain a bromine atom and are used in similar applications, particularly in medicinal chemistry.
5-Bromomethylfurfurol: Another bromomethyl-containing compound, used in the synthesis of various organic molecules.
Uniqueness
5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride is unique due to its specific structure, which combines a bromomethyl group with a dihydro-oxazole ring. This combination provides distinct reactivity and potential for diverse applications in different fields.
Properties
Molecular Formula |
C4H8BrClN2O |
|---|---|
Molecular Weight |
215.47 g/mol |
IUPAC Name |
5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C4H7BrN2O.ClH/c5-1-3-2-7-4(6)8-3;/h3H,1-2H2,(H2,6,7);1H |
InChI Key |
WQDSERZQLFEDBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=N1)N)CBr.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride](/img/structure/B13628873.png)
![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine](/img/structure/B13628874.png)



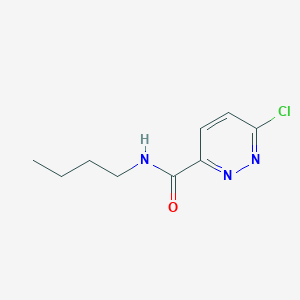
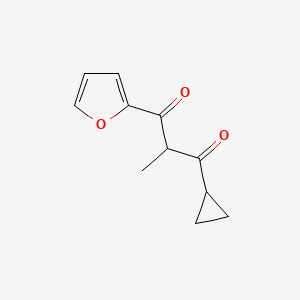
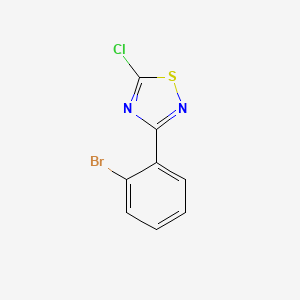
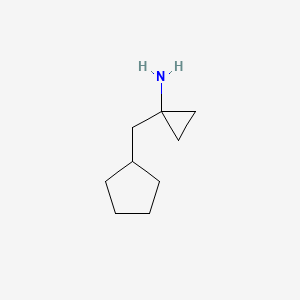

![4-Chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid](/img/structure/B13628918.png)
